4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of oxazole, pyrazole, pyridine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and pyrazole rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole and pyrazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique combination of functional groups can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The oxazole and pyrazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, while the sulfonamide group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
- It also resembles other heterocyclic compounds like oxazoles and pyrazoles, which are commonly used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-14-24-20(13-28-14)16-3-5-19(6-4-16)29(26,27)23-9-15-7-17(10-21-8-15)18-11-22-25(2)12-18/h3-8,10-13,23H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUEMOIRNOVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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